![molecular formula C12H16N2O5S B3309187 N-[(2H-1,3-benzodioxol-5-yl)methyl]morpholine-4-sulfonamide CAS No. 941912-82-9](/img/structure/B3309187.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]morpholine-4-sulfonamide
Descripción general
Descripción
The compound “N-[(2H-1,3-benzodioxol-5-yl)methyl]morpholine-4-sulfonamide” is a complex organic molecule. It contains a benzodioxole group, which is a type of aromatic ether . The benzodioxole group is attached to a morpholine ring, which is a common feature in many pharmaceuticals . The compound also contains a sulfonamide group, which is a functional group that is often found in antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzodioxole group would contribute to the aromaticity of the compound, while the morpholine ring would introduce a cyclic amine into the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Mecanismo De Acción
N-[(2H-1,3-benzodioxol-5-yl)methyl]morpholine-4-sulfonamide inhibits the activity of the Met receptor tyrosine kinase by binding to the ATP-binding site of the kinase domain. This binding prevents the activation of the receptor and downstream signaling pathways, which are involved in tumor growth, invasion, and metastasis. In addition to its anti-cancer activity, this compound has also been shown to have anti-inflammatory and anti-angiogenic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits the activity of the Met receptor tyrosine kinase and downstream signaling pathways, leading to decreased proliferation, migration, and invasion of cancer cells. This compound also inhibits angiogenesis and inflammation, which are important processes involved in tumor growth and metastasis. In addition, this compound has been shown to have anti-osteoclastic activity, which could have potential applications in the treatment of bone diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(2H-1,3-benzodioxol-5-yl)methyl]morpholine-4-sulfonamide is its specificity for the Met receptor tyrosine kinase. This compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of the Met receptor in cancer and other diseases. However, one limitation of this compound is its poor solubility, which can make it difficult to work with in lab experiments. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the research and development of N-[(2H-1,3-benzodioxol-5-yl)methyl]morpholine-4-sulfonamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the development of more soluble analogs of this compound, which could make it easier to work with in lab experiments. In addition, further preclinical studies are needed to better understand the safety and efficacy of this compound in animal models. Finally, clinical trials are needed to determine the potential applications of this compound in cancer therapy and other diseases.
Aplicaciones Científicas De Investigación
N-[(2H-1,3-benzodioxol-5-yl)methyl]morpholine-4-sulfonamide has been extensively studied for its potential applications in cancer research and therapy. The Met receptor tyrosine kinase is overexpressed in many types of cancer, and its activation has been linked to tumor growth, invasion, and metastasis. This compound inhibits the activity of the Met receptor tyrosine kinase and has been shown to have anti-cancer activity in preclinical studies. This compound has been tested in various cancer models, including breast cancer, lung cancer, and pancreatic cancer, and has shown promising results in inhibiting tumor growth and metastasis.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)morpholine-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c15-20(16,14-3-5-17-6-4-14)13-8-10-1-2-11-12(7-10)19-9-18-11/h1-2,7,13H,3-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWGFSCWNOHYET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B3309105.png)
![2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide](/img/structure/B3309106.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3309115.png)
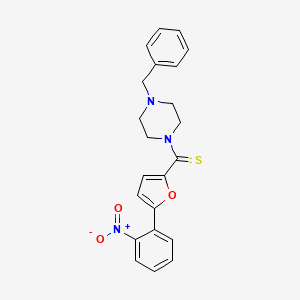
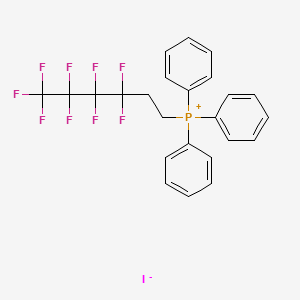
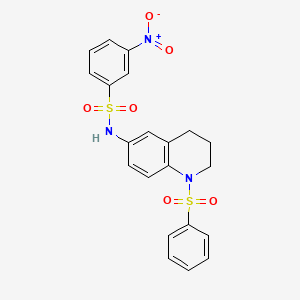
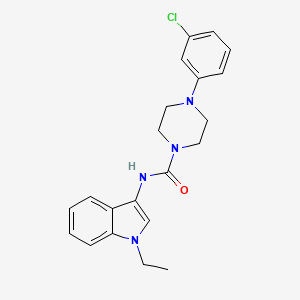
![1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3309148.png)
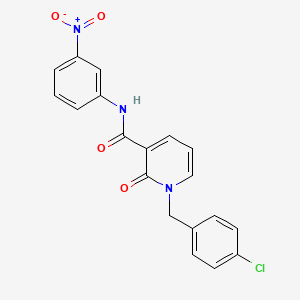
![1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3309164.png)
![4-(2-chlorophenyl)-N-[1-(2-methoxyethyl)-1H-indol-3-yl]piperazine-1-carboxamide](/img/structure/B3309166.png)
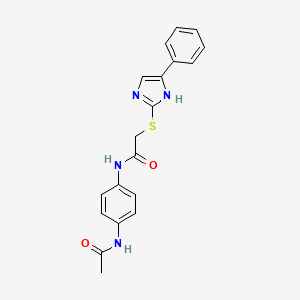
![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3309190.png)